REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[c:9]1[cH:10][c:11]2[c:16]([cH:17][cH:18]1)[NH:15][C:14](=[O:19])[CH2:13][CH2:12]2.[CH3:20][OH:21].[ClH:24].[Na+:23].[OH-:22].[OH2:25]>>[CH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)([OH:8])[c:9]1[cH:10][c:11]2[c:16]([cH:17][cH:18]1)[NH:15][C:14](=[O:19])[CH2:13][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(C(=O)c3ccccc3)ccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCc2cc(C(O)c3ccccc3)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |